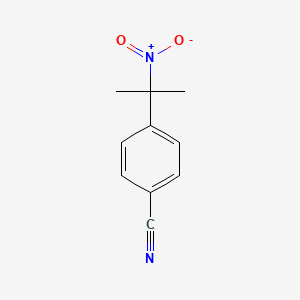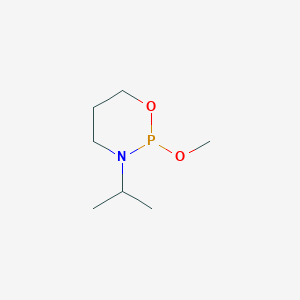![molecular formula C15H17NO2 B14614495 2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid CAS No. 60308-16-9](/img/structure/B14614495.png)
2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid is an organic compound that belongs to the class of aminobenzoic acids This compound is characterized by the presence of a benzene ring substituted with an amino group and a carboxylic acid group, along with a dimethylcyclohexene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid typically involves the condensation of 2-amino benzoic acid with 2,3-dimethylcyclohex-2-en-1-one. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the formation of the Schiff base, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as crystallization and chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and ketone.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and ketones.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Anthranilic acid: Similar structure but lacks the dimethylcyclohexene moiety.
Benzoic acid: Contains a carboxylic acid group but lacks the amino group and the dimethylcyclohexene moiety.
Salicylic acid: Contains both a carboxylic acid and a hydroxyl group but lacks the amino group and the dimethylcyclohexene moiety
Uniqueness
This structural feature differentiates it from other similar compounds and contributes to its versatility in various scientific and industrial applications .
Propiedades
Número CAS |
60308-16-9 |
|---|---|
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
2-[(2,3-dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid |
InChI |
InChI=1S/C15H17NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-4,7-8H,5-6,9H2,1-2H3,(H,17,18) |
Clave InChI |
SLWWCDHEHSQZKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC2=CC=CC=C2C(=O)O)CCC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)





![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)

